molecular formula C15H24N4O3S B2500517 8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-95-1

8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2500517
CAS No.: 442864-95-1
M. Wt: 340.44
InChI Key: ZGUHDIQCXALWPV-UHFFFAOYSA-N
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Description

8-((2-Ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of novel purine-2,6-dione derivatives. This class of compounds has been extensively investigated for its potential as ligands for central nervous system (CNS) targets, including serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7 . Research indicates that structural modifications at the 7- and 8-positions of the purine-2,6-dione core are a critical strategy for designing new therapeutically relevant molecules with potential anxiolytic and antidepressant-like properties . The specific molecular structure of this reagent, featuring a 7-isopentyl group and an 8-((2-ethoxyethyl)thio) side chain, provides a valuable building block for synthesizing and studying compounds with optimized affinity and selectivity profiles. It is offered as a high-purity material to ensure reliability in experimental workflows. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(2-ethoxyethylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-5-22-8-9-23-15-16-12-11(19(15)7-6-10(2)3)13(20)17-14(21)18(12)4/h10H,5-9H2,1-4H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUHDIQCXALWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 442864-95-1, is a purine derivative with potential biological activity. This compound has garnered attention due to its structural features that suggest possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H24N4O3S, with a molar mass of 340.44 g/mol. The compound's structure includes a purine core modified with an ethoxyethyl thio group and isopentyl and methyl substituents, which may influence its biological activity.

PropertyValue
CAS Number442864-95-1
Molecular FormulaC15H24N4O3S
Molar Mass340.44 g/mol

Pharmacological Profile

Research indicates that compounds similar to this compound may exhibit various pharmacological activities including:

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that:

  • Interaction with Purine Receptors : Given its purine structure, the compound may interact with adenosine receptors, influencing pathways related to inflammation and immune response.
  • Modulation of Enzyme Activity : The thioether group may facilitate interactions with enzymes involved in redox reactions or other metabolic pathways.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Study on Structural Analogues : Research on structurally similar purines has shown that modifications can significantly enhance their biological activity. For instance, compounds with alkyl substitutions have been noted for increased receptor binding affinity and improved pharmacokinetic properties.
  • In Vitro Studies : In vitro assays conducted on analogous compounds demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations. These findings suggest that further investigation into this compound could yield promising results.

Comparison with Similar Compounds

Substituent Effects at Position 8

Position 8 modifications critically influence electronic, steric, and solubility properties:

Compound (Position 8 Substituent) Substituent Type Key Properties Biological Implications References
Target Compound (8-((2-ethoxyethyl)thio)) Thioether with ethoxy chain Enhanced solubility due to ethoxy group; moderate lipophilicity Potential for improved bioavailability compared to aromatic or halogenated analogs
8-(Benzoxazol-2-ylthio) () Aromatic thioether (benzoxazole) High rigidity and steric bulk Likely reduced membrane permeability compared to aliphatic thioethers
8-(3-Hydroxypropylthio) () Aliphatic thioether with hydroxyl Polar hydroxyl group increases solubility May exhibit higher metabolic stability than ethoxy analogs
8-Chloro/8-Bromo () Halogen (electron-withdrawing) Increased reactivity; potential for cross-coupling reactions Often used as intermediates for further functionalization
8-(Pyridin-2-yloxy) () Aryloxy Electron-rich aromatic system Loss of CNS activity in caffeine analogs; retained analgesic effects

Key Findings :

  • Thio vs.
  • Aliphatic vs. Aromatic : Aliphatic chains (e.g., ethoxyethyl) improve solubility over rigid aromatic systems (e.g., benzoxazolylthio), which may hinder passive diffusion .

Substituent Effects at Position 7

Position 7 alkyl chain length and branching modulate receptor affinity and lipophilicity:

Compound (Position 7 Substituent) Substituent Type Molecular Weight Key Findings References
Target Compound (7-isopentyl) Branched C₅ alkyl ~326.42 g/mol* Branched chains may reduce crystallinity, enhancing solubility compared to linear analogs
7-Ethyl () Linear C₂ alkyl 279.34 g/mol Shorter chains correlate with reduced lipophilicity and faster metabolic clearance
7-Octyl () Linear C₈ alkyl ~407.5 g/mol Excessive hydrophobicity may limit aqueous solubility
7-(3-Phenylpropyl) () Arylalkyl Variable Aromatic groups introduce steric bulk, potentially interfering with target binding

Key Findings :

  • Chain Length : highlights that mid-length alkyl chains (e.g., isohexyl) optimize activity, suggesting the target’s isopentyl (C₅) may strike a balance between lipophilicity and solubility .

Substituent Effects at Position 3

Position 3 methyl substitution is conserved in many analogs:

Compound (Position 3 Substituent) Substituent Type Impact References
Target Compound (3-methyl) Methyl Minimal steric hindrance; metabolic stability
3-Ethyl () Ethyl Increased lipophilicity but reduced activity compared to methyl
3-Hydroxymethyl () Polar group Introduces hydrogen-bonding capacity; may alter receptor interactions

Key Findings :

  • Methyl at position 3 is optimal for maintaining receptor affinity (e.g., 5-HT₆/D₂ receptors in ) and metabolic stability .

Preparation Methods

Conventional Heating Method

A mixture of 6-chloro-3-methylpurine-2,6-dione (1.44 mmol) and 2-ethoxyethyl mercaptan (1.44 mmol) in water (15 mL) is heated at 50°C overnight. Post-reaction, the product is extracted with ethyl acetate (3 × 30 mL), dried over anhydrous sodium sulfate , and concentrated under reduced pressure. This method yields 65–75% pure product, necessitating further purification via flash chromatography.

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation (50°C, 20 minutes) is employed, reducing reaction times by 90% compared to conventional methods. This approach improves yields to 78–82% while maintaining selectivity for the C8 position.

Alkylation at the N7 Position

The isopentyl group is introduced at the N7 position through alkylation using isopentyl bromide under basic conditions.

Procedure:

  • Dissolve 8-mercapto intermediate (1.0 mmol) in dimethylacetamide (10 mL).
  • Add potassium carbonate (2.2 mmol) and isopentyl bromide (1.2 mmol).
  • Heat at 60°C for 3 hours, then pour into ice-water.
  • Extract with methylene chloride , wash with brine, and evaporate to dryness.

This step achieves 70–80% yield, with purity confirmed by HPLC (>98%).

Final Purification and Crystallization

Crude product is purified via recrystallization using denatured alcohol (DNS) containing 0.5–50% ethyl acetate or toluene . Key steps include:

  • Dissolve the crude compound in methanol (2500 mL) at reflux.
  • Add D-tartaric acid (0.13 mole) and stir for 1–3 hours.
  • Cool to 5–15°C, filter, and wash with cold methanol .
  • Dry under vacuum at 25–45°C for 4–8 hours.

This process elevates purity to 99–99.5% (HPLC) with a recovery of 78–85% .

Analytical Characterization

Table 1: Key Physicochemical Properties

Property Value Method
Molecular Formula C₁₅H₂₄N₄O₃S HRMS
Molecular Weight 340.44 g/mol MS
HPLC Purity 99.5% Reverse-phase HPLC
Melting Point 158–162°C DSC

Nuclear Magnetic Resonance (NMR) Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, 3H, OCH₂CH₃), 3.48 (q, 2H, SCH₂CH₂O), 3.72 (s, 3H, NCH₃).
  • ¹³C NMR: δ 14.1 (OCH₂CH₃), 44.8 (NCH₃), 161.2 (C=O).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Method Yield (%) Purity (%) Time Required
Conventional Heating 65–75 98 12–24 hours
Microwave Irradiation 78–82 99 20 minutes
Recrystallization 78–85 99.5 8–12 hours

Microwave-assisted synthesis emerges as the superior method, balancing high yield and purity with minimal reaction time.

Challenges and Optimization Strategies

Solvent Selection

  • Ester solvents (e.g., ethyl acetate) enhance solubility of intermediates but require strict temperature control to prevent hydrolysis.
  • Dipolar aprotic solvents (e.g., dimethylformamide) accelerate SNAr reactions but complicate purification due to high boiling points.

Byproduct Formation

Side reactions at the N9 position are mitigated by using bulky bases (e.g., potassium carbonate) that favor N7 alkylation.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, toluene and methylene chloride are preferred for extractions due to their immiscibility with aqueous layers and ease of removal. Denatured alcohol (DNS) minimizes costs during recrystallization while meeting safety regulations.

Q & A

Q. What are the optimal synthetic routes for 8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione?

The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

  • Thiol group introduction : Reacting a purine precursor (e.g., 8-chloro-theophylline derivatives) with 2-ethoxyethylthiol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
  • Substituent optimization : Adjusting reaction time (4–12 hours), temperature (room temperature to 80°C), and solvent polarity to enhance yield .
  • Purification : Column chromatography (silica gel, PE:EA gradients) or recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 8-thioether, 7-isopentyl) and assess purity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-S vibrations) .
  • X-ray crystallography : For absolute stereochemical confirmation if crystalline .

Q. What are the recommended storage conditions to maintain the compound's stability?

Store under inert gas (N₂/Ar) at –20°C in amber vials. Use desiccants (silica gel) to prevent hydrolysis of the thioether or ester groups. Stability assessments via HPLC at intervals (e.g., 0, 3, 6 months) are advised .

Advanced Questions

Q. How does the 2-ethoxyethylthio substituent influence the compound's reactivity compared to other alkylthio groups?

  • Electronic effects : The ethoxy group’s electron-donating nature increases nucleophilicity at sulfur, enhancing reactivity in electrophilic substitutions .
  • Solubility : The ethoxyethyl chain improves aqueous solubility compared to hydrophobic analogs (e.g., decylsulfanyl) .
  • Steric hindrance : Moderate bulkiness balances reactivity and target binding, unlike bulky benzylthio groups that may reduce enzymatic interactions .
  • Comparative studies : Use kinetic assays (e.g., reaction rates with iodomethane) to quantify substituent effects .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for adenosine receptors) and assay protocols (e.g., cAMP modulation ).
  • Dose-response curves : Establish EC₅₀/IC₅₀ values under controlled conditions (pH, serum content) to account for variability .
  • Off-target screening : Use broad-spectrum kinase panels to identify confounding interactions .

Q. How can computational models predict the interaction of this compound with biological targets like kinases or receptors?

  • Molecular docking : Tools like AutoDock Vina to simulate binding to adenosine receptors (A₁, A₂A) .
  • QSAR modeling : Correlate substituent properties (e.g., LogP, polar surface area) with activity data from analogs .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .

Q. What are the key considerations in designing analogs to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the ethoxyethylthio group with metabolically stable moieties (e.g., trifluoromethylthio) .
  • Prodrug strategies : Mask polar groups (e.g., esterify the ethoxy chain) to enhance membrane permeability .
  • In vitro assays : Test microsomal stability (human liver microsomes) and CYP450 inhibition profiles .

Q. How to assess the compound's potential off-target effects in cellular assays?

  • Broad-spectrum profiling : Screen against 100+ kinases (e.g., KinomeScan) or GPCR arrays .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Counter-screens : Use CRISPR-edited cell lines (e.g., adenosine receptor knockouts) to isolate target-specific effects .

Methodological Notes

  • Synthesis references : Optimize solvent polarity (DMF > THF) for thiolate ion generation .
  • Data contradiction : Conflicting IC₅₀ values may arise from assay temperatures (25°C vs. 37°C) or ATP concentrations .
  • Computational validation : Cross-check docking results with experimental mutagenesis (e.g., Ala-scanning of binding pockets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.